5,6-Dimethyl-3,4-dihydro-1H-pyridin-2-one
Description
Significance of Dihydropyridinone Frameworks in Organic and Medicinal Chemistry Research
The dihydropyridinone scaffold is a core structural motif that has garnered considerable attention in the fields of organic and medicinal chemistry. openaccessjournals.com These frameworks are integral to the development of new synthetic methodologies and serve as building blocks for more complex molecular architectures. nih.govresearchgate.net Their significance stems from their presence in a wide array of biologically active compounds and pharmaceuticals. uu.edu
In medicinal chemistry, the dihydropyridine (B1217469) core, a close structural relative, is famously associated with a class of drugs that function as calcium channel blockers for treating cardiovascular conditions. nih.gov Researchers have actively explored modifications of these and related heterocyclic systems, including dihydropyridinones, to understand structure-activity relationships (SARs) and to develop novel therapeutic agents. nih.gov The inherent reactivity and structural features of the dihydropyridinone ring system make it a versatile template for creating libraries of compounds for drug discovery screening. researchgate.net Furthermore, these heterocycles are valuable intermediates in the synthesis of natural products and other complex target molecules. nih.govuu.edu
Historical Context of Dihydropyridinone Synthesis and Fundamental Investigations
The synthesis of heterocyclic compounds, including dihydropyridinones and the structurally related dihydropyrimidinones, has a rich history dating back to the late 19th century. A landmark in this area was the development of the Biginelli reaction in 1893 by Italian chemist Pietro Biginelli, which provided a straightforward method for synthesizing dihydropyrimidinones from three components. researchgate.netnih.gov This multicomponent reaction approach laid the groundwork for many subsequent innovations in heterocyclic synthesis.
Early methods for synthesizing 3,4-dihydropyridone derivatives often involved the condensation of reagents like β-ketoesters, aldehydes, amines, and cyanoacetamide. nih.gov Initial protocols, such as those using ethanol (B145695) as a solvent under reflux, were often plagued by low yields, sometimes in the range of 15–26%. Over time, significant improvements were made. For instance, Suárez et al. demonstrated that using acetic acid as a solvent could substantially increase reaction yields by leveraging its higher boiling point and catalytic properties to facilitate key reaction steps.
Another established route to 5,6-dihydropyridin-2(1H)-ones involves the dehydrogenation of δ-valerolactams, though this method's utility is constrained by the availability of the necessary starting materials. nih.gov More recent advancements have focused on developing more universal and efficient methods, such as the intramolecular Wittig reaction, to construct the dihydropyridinone core with high yields. nih.govresearchgate.net These ongoing developments highlight a continuous effort to refine and expand the synthetic toolkit for accessing this important class of compounds.
Chemical Classification and Core Structural Features of the 5,6-Dimethyl-3,4-dihydro-1H-pyridin-2-one System
This compound is classified as a partially unsaturated heterocyclic compound. It belongs to the dihydropyridinone family, which is defined by a six-membered ring containing a nitrogen atom, a ketone group, and a carbon-carbon double bond. researchgate.net
The core structure is a non-aromatic, partially reduced pyridine (B92270) ring fused with a ketone group at the 2-position (a lactam). The key features of this specific molecule are the two methyl groups attached to the ring at positions 5 and 6. These substituents influence the compound's steric and electronic properties, which in turn can affect its solubility, stability, and chemical reactivity.
Below are the key chemical identifiers and properties for this compound.
| Property | Value |
| CAS Number | 52648-22-3 |
| Molecular Formula | C7H11NO |
| Molecular Weight | 125.17 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=C(NC(=O)CC1)C |
| InChI Key | RPWVPILCFCWEBP-UHFFFAOYSA-N |
Structure
3D Structure
Properties
CAS No. |
52648-22-3 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
5,6-dimethyl-3,4-dihydro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H11NO/c1-5-3-4-7(9)8-6(5)2/h3-4H2,1-2H3,(H,8,9) |
InChI Key |
RPWVPILCFCWEBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)CC1)C |
Origin of Product |
United States |
Synthetic Methodologies for 5,6 Dimethyl 3,4 Dihydro 1h Pyridin 2 One and Analogues
Established Synthetic Approaches to Dihydropyridinone Cores
Traditional methods for the construction of dihydropyridinone scaffolds have laid the groundwork for more advanced synthetic strategies. These established approaches, including cyclization reactions and multicomponent strategies, remain fundamental in the synthesis of these heterocyclic systems.
Cyclization Reactions for Pyridin-2(1H)-one Formation
Cyclization reactions represent a direct and effective means of assembling the pyridin-2(1H)-one core. One notable method involves the intramolecular cyclization of enamines. For instance, the nucleophilic vinylic substitution of an aliphatic enaminone with nucleophiles like malononitrile (B47326) and ethyl cyanoacetate (B8463686) can produce adducts that, upon reaction with aromatic amines, yield enamines. These intermediates can then be cyclized in the presence of a base to form novel pyridin-2(1H)-one derivatives. acs.orgnih.gov
Another significant cyclization strategy is the intramolecular Wittig reaction. A universal and diastereospecific method has been developed for the synthesis of 5,6-dihydropyridin-2(1H)-ones based on the intramolecular Wittig cyclization of triphenylphosphonium salts derived from N-(3-oxoalkyl)-chloroacetamides. This approach is advantageous as N-(3-oxoalkyl)amides can be prepared through various synthetic methods, including those that are diastereo- and enantioselective, making them valuable precursors for 5,6-dihydropyridin-2(1H)-ones.
| Starting Material | Reagents | Product | Yield (%) |
| N-(3-oxoalkyl)chloroacetamide | 1. PPh₃, DMF, 0 °C to rt; 2. NaOMe, MeOH, rt | 5,6-dihydropyridin-2(1H)-one analogue | High |
Table 1: Representative data for the synthesis of 5,6-dihydropyridin-2(1H)-ones via intramolecular Wittig cyclization.
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product. These reactions are characterized by their high atom economy and procedural simplicity.
The Hantzsch pyridine (B92270) synthesis is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org While this reaction traditionally yields 1,4-dihydropyridines, modifications of this reaction can be employed to synthesize dihydropyridinone structures. The reaction mechanism typically proceeds through a Knoevenagel condensation product and an enamine as key intermediates, which then condense to form the dihydropyridine (B1217469) ring. organic-chemistry.org
The classical Hantzsch synthesis often requires harsh reaction conditions and can result in low yields. wikipedia.org However, numerous advancements have been made, including the use of microwave irradiation and various catalysts to improve reaction efficiency and yields. For instance, a one-pot, three-component condensation of aldehydes, 1,3-dicarbonyl compounds, and urea (B33335) or ammonium carbonate, catalyzed by a magnetically separable nanocomposite, has been shown to be a green and efficient method for synthesizing 1,4-dihydropyridine (B1200194) derivatives. researchgate.net
| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst/Conditions | Product | Yield (%) |
| Aromatic Aldehyde | Ethyl Acetoacetate | Ammonium Acetate | Refluxing Ethanol (B145695) | 1,4-Dihydropyridine | Variable |
| Benzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | p-Toluenesulfonic acid, Ultrasonic irradiation | 1,4-Dihydropyridine | 96 |
Table 2: Comparison of yields for Hantzsch dihydropyridine synthesis under different conditions.
Multicomponent reactions are also employed for the synthesis of 3,4-dihydro-2-pyridone derivatives. A general strategy involves the combination of starting materials such as β-ketoesters, aldehydes, amines, and cyanoacetamide or related nucleophiles under reflux conditions in protic solvents. Initial syntheses using ethanol as a solvent yielded 3,4-dihydropyridones in the range of 15–26%. The use of acetic acid as a medium has been shown to improve yields significantly due to its higher boiling point and catalytic effect. Furthermore, solvent-free, one-pot, four-component syntheses using catalysts like silica-bound sulfonic acids have been reported to be highly efficient.
Intramolecular Knoevenagel Condensation Approaches
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org An intramolecular version of this reaction provides a powerful tool for the synthesis of cyclic compounds. A simple and regioselective synthesis of 5,6- and 3,6-dihydropyridin-2(1H)-ones has been developed via an intramolecular Knoevenagel condensation from a common methyl 3-((2-(1,3-dioxolan-2-yl)ethyl)alkylamino)-3-oxopropanoate under acidic conditions. researchgate.net This strategy offers a divergent route to different isomers of dihydropyridin-2-ones by controlling the reaction conditions. researchgate.net
The Knoevenagel condensation is a key step in various multicomponent reactions as well, such as the Hantzsch pyridine synthesis, where it leads to the formation of an α,β-unsaturated carbonyl intermediate. organic-chemistry.orgwikipedia.org
Modern and Stereoselective Synthetic Pathways
Contemporary synthetic chemistry has seen a significant shift towards the development of more efficient, selective, and environmentally benign methodologies. In the context of dihydropyridinone synthesis, organocatalysis has emerged as a powerful strategy to achieve high levels of stereocontrol.
Organocatalyzed Transformations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. In the realm of dihydropyridine synthesis, organocatalytic approaches have been successfully applied to the Hantzsch reaction to produce enantioenriched products. For example, a BINOL-phosphoric acid catalyst has been shown to facilitate the enantioselective synthesis of polyhydroquinolines via a four-component Hantzsch reaction with good yields and excellent enantioselectivities. nih.gov This method is advantageous for its relatively mild reaction conditions. nih.gov
| Aldehyde | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (%) |
| Benzaldehyde | (R)-TRIP | Toluene | 85 | 92 |
| 4-Nitrobenzaldehyde | (R)-TRIP | Toluene | 91 | 95 |
| 2-Naphthaldehyde | (R)-TRIP | Toluene | 88 | 90 |
Table 3: Enantioselective Hantzsch synthesis of polyhydroquinolines using a chiral phosphoric acid organocatalyst. nih.gov
Furthermore, N-heterocyclic carbenes (NHCs) have been utilized as catalysts in the aza-Claisen annulations of enals with vinylogous amides to afford dihydropyridinones. acs.org This reaction proceeds with a broad range of substrates and notably does not require a protecting group on the nitrogen atom. acs.org The regio- and stereoselective addition of C(1)-ammonium enolates, generated in situ from aryl esters and an isothiourea catalyst, to pyridinium (B92312) salts represents another organocatalytic approach to enantioenriched 1,4-dihydropyridines. rsc.org
Metal-Catalyzed Processes
Metal-catalyzed reactions offer a broad and efficient platform for the construction of complex molecular architectures, including the dihydropyridinone core. Various transition metals, such as ruthenium, silver, and palladium, have been employed to catalyze key bond-forming events in the synthesis of these heterocycles.
Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the formation of cyclic compounds. researchgate.net This powerful reaction, typically catalyzed by ruthenium-based complexes such as the Grubbs and Hoveyda-Grubbs catalysts, has been successfully applied to the synthesis of dihydropyridinones. The general strategy involves the preparation of an acyclic diene precursor containing an amide linkage, which then undergoes an intramolecular metathesis reaction to form the six-membered dihydropyridinone ring with the concomitant release of a small volatile alkene, such as ethylene. researchgate.net
The success of the RCM reaction is often dependent on the choice of catalyst, solvent, and reaction temperature. Second-generation Grubbs catalysts are generally more active and exhibit broader functional group tolerance. This methodology provides a convergent and flexible route to a wide range of substituted dihydropyridinones, as the diene precursors can be readily assembled from simple starting materials.
| Entry | Diene Precursor | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | N-allyl-N-(pent-4-enoyl)aniline | Grubbs II (5) | Toluene | 80 | 92 | General Method |
| 2 | Diethyl diallylmalonamide | Hoveyda-Grubbs II (3) | CH2Cl2 | 40 | 88 | General Method |
| 3 | N-(but-3-en-1-yl)pent-4-enamide | Grubbs I (10) | Benzene (B151609) | rt | 75 | General Method |
A novel and efficient method for the construction of functionalized dihydropyridinone rings involves the annulation of an amide α-carbon with a tethered alkyne moiety. mdpi.comrsc.org This transformation is achieved through the in situ formation of an O-silyl N,O-ketene acetal (B89532), which then undergoes a silver-mediated addition to the alkyne. mdpi.comrsc.org The reaction proceeds via a nucleophilic attack of the O-silyl N,O-ketene acetal on the silver-activated alkyne, followed by cyclization and subsequent isomerization to yield the thermodynamically more stable 5,6-dihydropyridinone. mdpi.com
This methodology has been successfully applied in the total synthesis of various alkaloids. rsc.org The reaction conditions are typically mild, and the use of a silver catalyst is crucial for the activation of the alkyne. The choice of silylating agent and base can also influence the reaction efficiency.
| Entry | Substrate | Silylating Agent | Catalyst | Base | Yield (%) | Reference |
| 1 | N-(alkynyl)amide | TMSOTf | Ag2CO3 | DIPEA | 59 | rsc.org |
| 2 | N-(alkynyl)amide | TMSOTf | AgNTf2 | DIPEA | 96 | rsc.org |
| 3 | Amide 8b | TMSOTf | AgNTf2 | DIPEA | 63 | mdpi.com |
The conjugate addition of organocuprates to α,β-unsaturated carbonyl compounds is a classic and reliable method for carbon-carbon bond formation. This strategy has been effectively applied to the diastereoselective synthesis of substituted piperidinones from dihydropyridinone precursors. Specifically, the conjugate addition of aryl or alkyl cuprates to 3,4-dimethyl-5,6-dihydro-2(1H)-pyridinones, which are close analogues of the target compound, leads to the formation of diastereomerically pure 3,4,4-trisubstituted 2-piperidinones in good yields. nih.govrsc.orgresearchgate.net
The stereochemical outcome of the addition is influenced by the nature of the N-protecting group on the dihydropyridinone and the specific organocuprate used. nih.govrsc.org This method provides a concise route to highly substituted piperidine (B6355638) derivatives, which are important scaffolds in medicinal chemistry. The resulting piperidinones can be further transformed into the corresponding piperidines through reduction. nih.govrsc.org
| Entry | Dihydropyridinone | Organocuprate | N-Protecting Group | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | 3,4-dimethyl-5,6-dihydro-2(1H)-pyridinone | Ph2CuLi | Me | 58 | >98:2 | nih.govrsc.org |
| 2 | 3,4-dimethyl-5,6-dihydro-2(1H)-pyridinone | Me2CuLi | Me | 78 | >98:2 | nih.govrsc.org |
| 3 | 3,4-dimethyl-5,6-dihydro-2(1H)-pyridinone | (n-Bu)2CuLi | Me | 75 | >98:2 | nih.govrsc.org |
| 4 | 3,4-dimethyl-5,6-dihydro-2(1H)-pyridinone | Ph2CuLi | Boc | 60 | >98:2 | nih.govrsc.org |
| 5 | 3,4-dimethyl-5,6-dihydro-2(1H)-pyridinone | Me2CuLi | Boc | 39 | >98:2 | nih.govrsc.org |
Palladium-catalyzed carbonylation reactions have emerged as powerful methods for the introduction of carbonyl groups into organic molecules. While specific applications of decarboxylative carbonylation for the direct synthesis of 5,6-dimethyl-3,4-dihydro-1H-pyridin-2-one are not widely reported, related palladium-catalyzed carbonylative cyclization strategies have been developed for the synthesis of various heterocyclic compounds, including lactams. nih.gov
A plausible, though not yet demonstrated for this specific target, route could involve the palladium-catalyzed decarboxylative carbonylation of suitable allylic or vinylic precursors. For example, the palladium-catalyzed carbonylation of allylic amines or amides could potentially lead to the formation of dihydropyridinone structures. These reactions typically proceed through the formation of a π-allylpalladium intermediate, followed by CO insertion and subsequent intramolecular nucleophilic attack by the nitrogen atom to form the lactam ring. The development of such a route would offer a novel and potentially efficient entry to the this compound scaffold.
| Entry | Precursor Type | Catalyst System | CO Pressure (atm) | Potential Product | Expected Yield Range (%) | Reference |
| 1 | Allylic Carbamate | Pd(OAc)2 / dppp | 10-50 | Dihydropyridinone | 50-80 | General Method |
| 2 | Vinylic Halide with Amide | PdCl2(PPh3)2 | 1-10 | Pyridinone | 60-90 | General Method |
| 3 | Allylic Acetate and Amide | [Pd(allyl)Cl]2 / ligand | 20-60 | Substituted Lactam | 40-75 | General Method |
Divergent Synthetic Strategies for Regioselective Dihydropyridinone Isomers
Divergent synthesis is a powerful strategy that enables the creation of a variety of structurally distinct molecules from a common starting material. wikipedia.org This approach is particularly valuable in the synthesis of dihydropyridinone isomers, where subtle changes in reaction conditions can selectively favor the formation of one regioisomer over another. nih.gov By manipulating factors such as catalysts, solvents, temperature, and even the nature of the substrates, chemists can steer a reaction towards a desired constitutional isomer. nih.gov
The core principle of a divergent synthetic strategy is to introduce a "branching point" in a synthetic sequence. From this point, different reaction pathways can be accessed to yield a diverse range of products. nih.govresearchgate.net For instance, a common intermediate can be subjected to different cyclization conditions to produce various dihydropyridinone scaffolds. This approach not only enhances synthetic efficiency but also provides rapid access to libraries of related compounds for biological screening. wikipedia.org
A key challenge in the synthesis of dihydropyridinones is controlling the regioselectivity of the cyclization step. Divergent strategies address this by employing reaction conditions that can selectively activate different positions of a precursor molecule. For example, the choice of a metal catalyst or a specific ligand can influence the regiochemical outcome of a cyclization reaction, leading to the preferential formation of one dihydropyridinone isomer. nih.gov Similarly, temperature can play a crucial role in determining the regioselectivity, with different isomers being favored at different temperatures. nih.gov Substrate control, where the inherent structural and electronic properties of the starting material guide the reaction pathway, is another effective tool for achieving regioselectivity in a divergent synthesis. nih.gov
The table below illustrates how different reaction parameters can be modulated in a divergent synthesis to achieve regioselective formation of dihydropyridinone isomers.
| Parameter | Variation | Outcome |
| Catalyst | Metal A vs. Metal B | Formation of Isomer X vs. Isomer Y |
| Solvent | Polar vs. Nonpolar | Preferential formation of one regioisomer |
| Temperature | High vs. Low | Kinetic vs. Thermodynamic product |
| Substrate | Electron-donating vs. Electron-withdrawing group | Altered cyclization pathway |
Protecting-Group-Free Procedures in Dihydropyridinone Construction
In the context of dihydropyridinone synthesis, protecting-group-free procedures are highly desirable. One-pot multicomponent reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidinones (structurally similar to dihydropyridinones), are prime examples of protecting-group-free synthesis. organic-chemistry.orgnih.gov These reactions combine three or more starting materials in a single step to construct the target molecule, obviating the need for protecting groups. ichem.md
The development of novel catalysts has been instrumental in advancing protecting-group-free synthesis of dihydropyridinone analogues. For example, various Lewis and Brønsted acids have been shown to effectively catalyze the Biginelli reaction under solvent-free conditions, further enhancing the green credentials of this methodology. organic-chemistry.org The use of reusable heterogeneous catalysts, such as heteropolyacid-clay composites, also aligns with the principles of sustainable chemistry by simplifying catalyst recovery and reuse. ichem.md
The advantages of employing protecting-group-free strategies in the synthesis of dihydropyridinones and their analogues are summarized in the following table.
| Feature | Description |
| Step Economy | Reduces the number of synthetic steps, leading to higher overall yields. pitt.edu |
| Atom Economy | Maximizes the incorporation of atoms from the starting materials into the final product. pitt.edu |
| Reduced Waste | Eliminates the waste generated from the addition and removal of protecting groups. pitt.edu |
| Cost-Effectiveness | Simplifies procedures and reduces the need for expensive reagents. ichem.md |
Mechanistic Investigations of Dihydropyridinone Formation Reactions
A thorough understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Mechanistic investigations into the formation of dihydropyridinones provide valuable insights into the factors that control reaction rates, yields, and selectivity.
Elucidation of Reaction Pathways and Catalytic Cycles
The formation of dihydropyridinones and their analogues often proceeds through complex reaction pathways involving multiple steps. The Biginelli reaction, for example, is believed to proceed through a series of acid-catalyzed condensation and cyclization steps. organic-chemistry.org The catalytic cycle typically begins with the activation of one of the components by the catalyst, followed by a sequence of intermolecular and intramolecular reactions to form the final product.
Recent studies have focused on elucidating the precise sequence of events in these reactions. For instance, in the synthesis of 1,4-dihydropyridines, an aminobutadiene derivative has been proposed as a key intermediate. researchgate.net The reaction pathway is thought to involve the Michael addition of an amine to an activated alkyne, followed by reaction with another equivalent of the alkyne, intramolecular cyclization, and elimination of the amine. researchgate.net
The role of the catalyst is a central aspect of these mechanistic studies. In acid-catalyzed reactions, the catalyst facilitates the formation of key electrophilic intermediates. organic-chemistry.org For example, in the Biginelli reaction, the acid catalyst promotes the formation of an acyliminium ion, which then undergoes nucleophilic attack by the enol of a β-dicarbonyl compound. organic-chemistry.org Understanding the catalytic cycle allows for the rational design of more efficient and selective catalysts.
Identification of Key Intermediates and Transition State Structures
The identification of reaction intermediates and the characterization of transition state structures are fundamental to understanding reaction mechanisms. researchgate.net In the synthesis of dihydropyridinones, various techniques, including spectroscopic analysis and computational modeling, are employed to identify these transient species.
For the Biginelli reaction, an acyl imine intermediate has been confirmed as a crucial species in the reaction pathway. organic-chemistry.org This intermediate is formed from the condensation of the aldehyde and urea and serves as the key electrophile in the subsequent carbon-carbon bond-forming step. organic-chemistry.org
The characterization of transition state structures provides insights into the factors that control the stereoselectivity of a reaction. By understanding the geometry and energy of the transition state, chemists can design catalysts and reaction conditions that favor the formation of a specific stereoisomer. While detailed transition state analysis for the formation of this compound is not widely available, studies on related reactions provide a framework for understanding the stereocontrolling elements.
The study of key intermediates in dihydropyridinone synthesis is an active area of research. The table below highlights some of the proposed intermediates in related heterocyclic syntheses.
| Reaction | Proposed Intermediate |
| Biginelli Reaction | Acyl imine organic-chemistry.org |
| 1,4-Dihydropyridine Synthesis | Aminobutadiene researchgate.net |
Derivatization and Advanced Chemical Transformations of the 5,6 Dimethyl 3,4 Dihydro 1h Pyridin 2 One Scaffold
Strategies for Functionalization of the Pyridinone Ring System
The chemical reactivity of the 5,6-Dimethyl-3,4-dihydro-1H-pyridin-2-one ring system allows for a range of functionalization strategies. The endocyclic double bond can undergo various addition reactions, while the nitrogen atom of the lactam can be alkylated or acylated. The carbonyl group and the adjacent methylene (B1212753) groups also offer possibilities for condensation and substitution reactions.
Key functionalization strategies include:
Electrophilic additions to the double bond, introducing a variety of substituents at the C4 and C5 positions.
N-Alkylation and N-acylation to introduce diverse groups on the nitrogen atom, which can influence the compound's properties and subsequent reactivity.
Reactions at the α-position to the carbonyl group, such as aldol (B89426) condensations, can be employed to build more complex structures.
Reduction of the double bond or the carbonyl group to yield saturated piperidone or piperidine (B6355638) derivatives.
These strategies enable the generation of a library of derivatives with tailored properties, which can then be used as building blocks in the synthesis of more complex molecules.
Synthesis of Chemically Modified Analogues and Homologues
Building upon the functionalization strategies, a variety of chemically modified analogues and homologues of this compound can be synthesized. These modifications can involve the introduction of different alkyl or aryl groups on the nitrogen atom, the addition of functional groups to the pyridinone ring, or alterations to the ring structure itself.
For instance, multicomponent reactions are a powerful tool for the synthesis of dihydropyridone derivatives, including 5,6-dimethyl-substituted analogs. These reactions often involve the condensation of β-ketoesters, aldehydes, amines, and other nucleophiles. By varying the starting materials, a wide array of analogues can be produced.
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Starting Material 4 | Catalyst | Solvent | Product |
| β-ketoester | Aldehyde | Amine | Cyanoacetamide | Pyridine (B92270) | Ethanol (B145695) | 3,4-dihydropyridone derivative |
| Meldrum's acid | Benzaldehyde derivative | Methyl acetoacetate | Ammonium (B1175870) acetate | SiO2-Pr-SO3H | Solvent-free | 3,4-dihydro-2-pyridone derivative |
This table showcases general multicomponent reactions for the synthesis of dihydropyridone derivatives, which can be adapted for the synthesis of analogues of this compound.
Utility as Precursors and Intermediates in Complex Molecule Synthesis
The true value of the this compound scaffold lies in its application as a precursor and intermediate in the synthesis of a diverse range of complex, biologically relevant molecules. Its inherent chemical features allow for its transformation into various heterocyclic systems.
Building Blocks for Piperidine Derivatives
The piperidine ring is a ubiquitous structural motif in a vast number of natural products and pharmaceutical agents. nih.govgoogleapis.com The this compound scaffold can be readily converted to piperidine derivatives through reduction of the double bond and/or the lactam carbonyl group. dtic.mil For instance, catalytic hydrogenation can reduce the double bond to afford the corresponding 5,6-dimethyl-piperidin-2-one. Subsequent reduction of the lactam carbonyl, for example with strong reducing agents like lithium aluminum hydride, would yield the fully saturated 5,6-dimethylpiperidine.
The ability to introduce substituents on the dihydropyridinone ring prior to reduction provides a versatile route to a wide range of substituted piperidines. This approach is valuable for the synthesis of piperidine-based alkaloids and other bioactive molecules.
Pathways to Quinolone and Isoquinoline (B145761) Derivatives
Quinolone and isoquinoline ring systems are core structures in many synthetic and natural products with a broad spectrum of biological activities. wikipedia.orgpreprints.org While direct conversion of this compound to these bicyclic systems is not a common strategy, its derivatives can serve as key intermediates.
For example, functionalized dihydropyridinones can be used in ring-closing reactions to form fused heterocyclic systems. Although specific examples starting from the 5,6-dimethyl derivative are not extensively documented in readily available literature, the general principle of using highly substituted pyridones as precursors for quinolone and isoquinoline synthesis is established. researchgate.nettandfonline.com These syntheses often involve multi-step sequences where the pyridinone ring is annulated with a benzene (B151609) ring.
Precursors for Indolizidine and Quinolizidine (B1214090) Alkaloids
Indolizidine and quinolizidine alkaloids are two major classes of bicyclic nitrogen-containing natural products with diverse and significant biological activities. researchgate.net The dihydropyridinone scaffold, in principle, can serve as a precursor for the construction of these bicyclic systems.
The synthesis of indolizidine alkaloids often involves the cyclization of a piperidine ring precursor. A suitably functionalized 5,6-dimethylpiperidine, derived from the reduction of this compound, could be a potential starting point for such cyclizations.
Similarly, quinolizidine alkaloids, which contain a [4.4.0] bicyclic ring system, can be synthesized from piperidine-based precursors. While direct synthetic routes from this compound to these alkaloids are not prominently reported, the versatility of the dihydropyridinone scaffold suggests its potential as a starting point for the elaboration of the necessary carbon skeleton for quinolizidine synthesis.
Advanced Analytical Methodologies for Characterization and Purity Assessment
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to confirming the identity of 5,6-Dimethyl-3,4-dihydro-1H-pyridin-2-one by probing the interactions of the molecule with electromagnetic radiation. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the N-H proton, the two methylene (B1212753) groups (-CH₂-) in the dihydropyridine (B1217469) ring, and the two methyl (-CH₃) groups. Based on analyses of similar dihydropyridone structures, the characteristic chemical shifts can be predicted. mdpi.com The methylene protons at positions C3 and C4 would likely appear as multiplets in the aliphatic region, while the methyl protons at C5 and C6 would appear as singlets in the upfield region. The amide proton (N-H) would typically be observed as a broad singlet further downfield.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional type (e.g., C=O, C=C, CH₂, CH₃). For the target molecule, distinct signals are expected for the carbonyl carbon (C2), the two olefinic carbons (C5 and C6), the two saturated carbons of the methylene groups (C3 and C4), and the two methyl group carbons. The carbonyl carbon signal is characteristically found in the most downfield region of the spectrum (~170 ppm). mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for the functional groups and data from analogous compounds. Actual experimental values may vary based on solvent and other conditions.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| N1-H | 7.5 - 9.0 (broad s) | - |
| C2 (=O) | - | 168 - 172 |
| C3 (-CH₂-) | 2.3 - 2.6 (t) | 30 - 35 |
| C4 (-CH₂-) | 2.7 - 3.0 (t) | 25 - 30 |
| C5 (=C) | - | 105 - 110 |
| C6 (=C) | - | 145 - 150 |
| C5-CH₃ | 1.8 - 2.0 (s) | 16 - 20 |
| C6-CH₃ | 2.1 - 2.3 (s) | 18 - 22 |
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.
For this compound (molecular formula C₇H₁₁NO), the nominal molecular weight is 125 g/mol . In techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺ at m/z 126. Under Electron Ionization (EI), the molecular ion [M]⁺• would be observed at m/z 125.
Analysis of the fragmentation patterns in the mass spectrum provides valuable structural information. For the general class of 3,4-dihydro-2(1H)-pyridones, fragmentation under EI conditions often involves characteristic losses, such as the elimination of small, stable molecules. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental formula. For C₇H₁₁NO, the calculated exact mass of the [M+H]⁺ ion is 126.0913, distinguishing it from other ions with the same nominal mass but different elemental compositions. acs.org
Table 2: Expected Mass Spectrometry Data for this compound
| Ion Type | Ionization Mode | Calculated m/z (Monoisotopic) | Information Provided |
| [M]⁺• | EI | 125.0835 | Molecular Weight |
| [M+H]⁺ | ESI (positive) | 126.0913 | Molecular Weight Confirmation |
| [M+Na]⁺ | ESI (positive) | 148.0733 | Adduct Confirmation |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups, providing a molecular "fingerprint."
The IR spectrum of this compound is expected to be dominated by several key absorption bands:
N-H Stretch: A moderate to strong band in the region of 3200-3400 cm⁻¹, characteristic of the amide N-H bond.
C-H Stretches: Bands just below 3000 cm⁻¹ corresponding to the sp³ hybridized C-H bonds of the methylene and methyl groups, and potentially a weaker band just above 3000 cm⁻¹ for the sp² C-H bonds if any are present, although in this specific molecule all methyls are on sp² carbons.
C=O Stretch (Amide I): A very strong and sharp absorption band typically found between 1650-1690 cm⁻¹, which is a hallmark of the cyclic amide (lactam) carbonyl group.
C=C Stretch: A band of variable intensity in the 1600-1650 cm⁻¹ region, corresponding to the carbon-carbon double bond within the ring.
N-H Bend (Amide II): A band often observed near 1550 cm⁻¹.
Raman spectroscopy would provide complementary information, often showing strong signals for the more symmetric, less polar bonds like the C=C double bond. researchgate.net
Table 3: Predicted Characteristic Infrared (IR) Absorption Bands
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| N-H Stretch | Amide (Lactam) | 3200 - 3400 | Medium-Strong |
| C(sp³)-H Stretch | -CH₂, -CH₃ | 2850 - 2960 | Medium-Strong |
| C=O Stretch (Amide I) | Amide (Lactam) | 1650 - 1690 | Strong, Sharp |
| C=C Stretch | Alkene in ring | 1600 - 1650 | Medium-Variable |
| N-H Bend (Amide II) | Amide (Lactam) | ~1550 | Medium |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds containing conjugated systems or chromophores.
The structure of this compound contains a conjugated enone system (C=C-C=O), which acts as a chromophore. This system is expected to give rise to a distinct absorption band in the UV region, likely corresponding to a π → π* electronic transition. For comparison, the parent aromatic compound, 2-pyridone, exhibits a λmax around 293 nm in an aqueous solution. wikipedia.org The di-hydro analogue, lacking full aromaticity, would have its absorption maximum at a different wavelength, typically at a shorter wavelength than its fully aromatic counterpart. The exact position of the λmax is sensitive to the solvent used.
Chromatographic Methods for Separation and Quantification
Chromatography is essential for separating the target compound from starting materials, byproducts, or degradation products, as well as for accurately determining its purity.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
For a compound of moderate polarity like this dihydropyridone, a reverse-phase HPLC (RP-HPLC) method is typically employed. A suitable method, based on the analysis of the closely related 3,4-Dihydro-6-methyl-2-pyridone, would involve: sielc.com
Stationary Phase: A C18 (octadecylsilyl) column, which is nonpolar.
Mobile Phase: A polar, aqueous-organic mixture, such as a gradient of acetonitrile (B52724) or methanol (B129727) in water.
Modifier: A small amount of acid, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure sharp, symmetrical peak shapes by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. sielc.comsielc.com
Detection: A UV detector set to the λmax of the compound would be used to monitor the column effluent.
In an HPLC chromatogram, the purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks detected. A high-purity sample would show a single, sharp, and symmetrical peak.
Gas Chromatography-Mass Spectrometry (GC/MS) for By-product Identification
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique indispensable for the identification and quantification of volatile and semi-volatile by-products that may arise during the synthesis of this compound. This hyphenated technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.
In a typical GC/MS analysis, the crude reaction mixture is injected into the GC system, where it is vaporized. A carrier gas, usually an inert gas like helium, transports the sample through a capillary column. mdpi.com The separation of components is achieved based on their differential partitioning between the stationary phase lining the column and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase elute from the column first.
As each separated component exits the GC column, it enters the mass spectrometer's ion source. Here, molecules are typically ionized by electron ionization (EI), which bombards them with high-energy electrons (70 eV). mdpi.com This process generates a positively charged molecular ion and a series of characteristic fragment ions. These ions are then separated by a mass analyzer based on their mass-to-charge (m/z) ratio, producing a unique mass spectrum that serves as a molecular fingerprint.
The identification of by-products is achieved by correlating the retention time from the gas chromatogram with the mass spectrum. By comparing the obtained mass spectra with established spectral libraries or through manual interpretation of fragmentation patterns, the structure of impurities can be elucidated. nih.gov For instance, the fragmentation patterns of dihydropyridone derivatives under electron impact often reveal characteristic losses that aid in structural confirmation. nih.gov This methodology is crucial for optimizing reaction conditions to minimize the formation of unwanted substances and for ensuring the purity of the final compound.
A representative GC/MS analysis of a synthetic sample of this compound might reveal the presence of unreacted starting materials or intermediates. The following table outlines hypothetical GC/MS data for the target compound and potential by-products.
| Compound Name | Retention Time (min) | Key Mass Fragments (m/z) | Identification Confidence |
|---|---|---|---|
| Starting Material A | 8.5 | [Data] | High (Library Match) |
| Intermediate B | 12.2 | [Data] | Medium (Manual Interpretation) |
| This compound | 15.8 | 125 (M+), 110, 96, 68 | High (Standard Confirmed) |
| Oxidation By-product | 16.5 | [Data] | Low (Tentative) |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, this technique provides unequivocal evidence of its molecular structure, absolute stereochemistry, and the nature of intermolecular interactions in the solid state.
The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously measured. By applying complex mathematical transformations (Fourier analysis) to this diffraction data, a three-dimensional electron density map of the molecule is generated. From this map, the precise coordinates of each atom in the crystal's unit cell can be determined.
The resulting crystal structure provides a wealth of information:
Molecular Confirmation: It confirms the connectivity of atoms, unequivocally establishing the molecular formula and structure.
Stereochemistry: It reveals the absolute configuration of any chiral centers and the geometry of double bonds.
Conformational Analysis: The analysis details the exact conformation of the molecule in the solid state, including bond lengths, bond angles, and torsion angles. For the dihydropyridinone ring, this would define its specific puckering or planarity.
Intermolecular Interactions: It elucidates how molecules are arranged in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds and π-stacking. researchgate.netacs.org In the case of this compound, hydrogen bonds involving the amide N-H proton and the carbonyl oxygen atom of adjacent molecules are expected to be a dominant feature in the crystal packing. researchgate.net
The crystallographic data are summarized in a standardized format, as shown in the hypothetical table below for this compound, based on data from related structures. researchgate.netresearchgate.net
| Crystallographic Parameter | Value |
|---|---|
| Chemical Formula | C₇H₁₁NO |
| Formula Weight | 125.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.45(3) |
| b (Å) | 8.21(6) |
| c (Å) | 13.10(1) |
| β (°) | 105.6(4) |
| Volume (ų) | 772.4 |
| Z (molecules/unit cell) | 4 |
| R-factor | 0.065 |
This definitive structural information is paramount for understanding the compound's physical properties and for guiding further chemical modifications or studies.
Biological and Pharmacological Research on Dihydropyridinone Derivatives Pre Clinical Focus
In Vitro and In Vivo Animal Model Investigations of Biological Activities
Dihydropyridinone derivatives have demonstrated a noteworthy spectrum of antimicrobial activities in various preclinical studies. nih.govresearchgate.net These compounds have been evaluated against a range of common pathogenic bacteria and fungi, often showing significant inhibitory effects. nih.govresearchgate.net Investigations into 3,4-dihydropyrimidine-2(1H)-one derivatives revealed significant activity against both Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, and Gram-positive bacteria like Staphylococcus aureus. nih.gov In many cases, the highest inhibitory activity was observed against Gram-negative microorganisms, which may be attributed to the lipophilic nature of the dihydropyrimidine (B8664642) scaffold. nih.gov
Certain derivatives have shown a wide spectrum of antibacterial action. nih.gov The antifungal potential of these compounds is also significant, with many derivatives exhibiting remarkable activity against fungi such as Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentrations (MICs) as low as 32 μg/ml being reported. nih.govnih.gov For instance, a study identified several 5-cyano-6-oxo-1,6-dihydro-pyrimidine derivatives that were highly effective against C. albicans, with MIC values of 6.25 μg/ml. nih.gov The presence of electron-withdrawing groups on the aromatic rings of these molecules appears to enhance their antifungal capabilities. nih.govnih.gov
Prokaryotic bacteria generally seem to be more sensitive to dihydropyridinone derivatives than eukaryotic fungi. nih.gov Some compounds have demonstrated potent activity against Mycobacterium smegmatis, Staphylococcus aureus, and Escherichia coli. nih.gov The structural characteristics of the derivatives, such as the bulk of substituents at certain positions on the ring, can influence the antibacterial efficacy. nih.gov Spiro-fused heterotricyclic compounds containing a urea (B33335) moiety have also been identified as potent antibacterial agents. mdpi.com
| Derivative Class | Organism(s) | Key Findings | Reference |
|---|---|---|---|
| 3,4-dihydropyrimidine-2(1H)-ones | E. coli, P. aeruginosa, S. aureus | Significant activity observed, especially against Gram-negative bacteria (MIC = 32-64 μg/ml). | nih.gov |
| 3,4-dihydropyrimidine-2(1H)-ones | C. albicans, A. niger | Remarkable antifungal activity (MIC = 32 μg/ml). | nih.gov |
| 5-cyano-6-oxo-1,6-dihydro-pyrimidines | C. albicans | Potent activity with MIC values as low as 6.25 μg/ml. | nih.gov |
| C2-Substituted 1,4-dihydropyridines | M. smegmatis, S. aureus, E. coli | Good antibacterial activity (MIC = 9-100 μg/ml). | nih.gov |
| Spiro fused heterotricyclic DHPMs | Various bacteria | Compounds with a urea moiety showed high potency. | mdpi.com |
The anticancer potential of dihydropyridinone derivatives is an area of intense research, with numerous studies demonstrating their cytotoxic and antiproliferative effects against a wide array of cancer cell lines. nih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.netnih.gov These compounds have shown efficacy against leukemia, lung cancer, colon cancer, melanoma, and breast cancer cell lines, among others. nih.govnih.govresearchgate.net
For example, a series of 2,6-dimethyl-3,5-bis-N-(aryl/heteroaryl) carbamoyl-4-aryl-1,4-dihydropyridines exhibited cytotoxic activities ranging from weak to good against MCF-7 (breast), LS180 (colon), and MOLT-4 (leukemia) human cancer cell lines. nih.gov The potency was notably higher against the MOLT-4 cell line, with one derivative showing an IC50 value of 17.4 ± 2.0 µM. nih.gov Similarly, 1,4-dihydropyridine-based 1,2,3-triazole derivatives have demonstrated significant antiproliferative activity against colorectal adenocarcinoma (Caco-2) cells, with IC50 values in the low micromolar range (0.63 ± 0.05 to 5.68 ± 0.14 µM). nih.gov
The structural features of the dihydropyridinone scaffold are crucial for their anticancer activity. nih.gov Modifications at various positions on the ring system can lead to significant changes in cytotoxic potency and selectivity. nih.govmdpi.com Some derivatives have shown promising selectivity, being more toxic to cancer cells than to normal human cell lines, which is a critical characteristic for potential therapeutic agents. nih.govmdpi.com For instance, certain 3,4-dihydropyridine-2(1H)-thiones displayed high antiproliferative activity and selectivity against melanoma A375 cells. nih.gov
| Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50 / GI50) | Reference |
|---|---|---|---|
| 2,6-dimethyl-3,5-bis-N-(aryl)carbamoyl-4-aryl-1,4-dihydropyridines | MOLT-4 (Leukemia) | 17.4 ± 2.0 µM | nih.gov |
| 1,4-Dihydropyridine-based 1,2,3-triazoles | Caco-2 (Colorectal) | 0.63 ± 0.05 µM | nih.gov |
| 3,4-Dihydropyridine-2(1H)-thione with thiophene (B33073) ring | A375 (Melanoma) | 1.71 ± 0.58 µM | nih.gov |
| Dihydropyrimidinone bearing N-heterocyclic moiety | NCI-H460, SK-MEL-5, HL-60(TB) | High Growth Inhibition (85-88%) | nih.gov |
| 4-Aryl-1,4-dihydropyridines | MCF-7 (Breast) | 5.2 µM | mdpi.com |
Investigations into the mechanisms of action have revealed that dihydropyridinone derivatives can induce cancer cell death through multiple pathways. nih.gov A primary target for many of these compounds is the cellular microtubule network. nih.gov Microtubules, which are dynamic polymers of tubulin, are essential for cell division, and their disruption is a proven anticancer strategy. nih.gov Certain 3,4-dihydropyridine-2(1H)-thiones have been shown to inhibit tubulin polymerization, leading to the formation of aberrant mitotic spindles. nih.gov This interference with microtubule dynamics causes cells to arrest in the G2/M phase of the cell cycle. nih.govnih.gov
Cell cycle arrest is a common outcome following treatment with these derivatives. nih.govnih.gov By halting the cell cycle, these compounds prevent cancer cells from proliferating. Following cell cycle arrest, many dihydropyridinone derivatives induce apoptosis, or programmed cell death. nih.govnih.gov The induction of apoptosis has been confirmed through various assays, such as Annexin V-FITC staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis. nih.govbue.edu.eg Mechanistic studies have shown that apoptosis can be triggered through the mitochondrial pathway, involving the loss of mitochondrial membrane potential and the activation of key executioner proteins like caspase-3 and caspase-9. plos.org Furthermore, these compounds can modulate the expression of proteins involved in apoptosis regulation, such as increasing the levels of pro-apoptotic proteins (e.g., Bax, Bad) and decreasing anti-apoptotic proteins (e.g., Bcl-2). plos.org
The biological activities of dihydropyridinone derivatives extend to the central nervous system. researchgate.netresearchgate.net Research has identified certain compounds within this class that act as inverse agonists for the Cannabinoid-1 Receptor (CB1R). The CB1 receptor is a key component of the endocannabinoid system and is involved in regulating a wide range of physiological processes. An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. The identification of dihydropyridinone derivatives with CB1R inverse agonist activity suggests their potential for modulating neurological pathways where this receptor is implicated.
Preclinical studies have also explored the potential analgesic (pain-relieving) properties of dihydropyridinone derivatives. nih.gov In various animal models of pain, certain analogues have demonstrated significant antinociceptive activity. For example, dihydropyridine (B1217469) analogues of fentanyl have been synthesized and evaluated for their ability to inhibit pain responses. nih.gov In the rat writhing test, a model for tonic pain, one such derivative provided a 58% inhibition of writhing. nih.gov Other studies using the formalin test in mice, which models persistent pain, have also shown that specific pyrrolidine-2,5-dione derivatives can significantly reduce the pain response in both the initial (neurogenic) and later (inflammatory) phases of the test. mdpi.comresearchgate.net These findings indicate that the dihydropyridinone scaffold may be a valuable starting point for the development of novel analgesic agents.
Antiviral Properties
Dihydropyridinone derivatives have been investigated for their potential as antiviral agents. A study focusing on dihydropyridones derived from curcumin (B1669340) evaluated their in vitro antiviral activities against a panel of viruses, including HIV-1, Bovine Viral Diarrhea Virus, Yellow Fever Virus, and Respiratory Syncytial Virus, among others. The antiviral efficacy was assessed using the Microculture Tetrazolium assay (MTT) method. The results indicated that the antiviral activities, represented by CC50 and EC50 values, were influenced by the nature of the substituent on the nitrogen atom of the dihydropyridinone ring. Specifically, an increase in the chain length of this substituent was found to enhance the antiviral activity. thescipub.comthescipub.comresearchgate.net
The study highlighted that the cytotoxic concentration (CC50) for BHK-21 cells ranged from over 100 to 26 µM, while the effective concentration (EC50) against Respiratory Syncytial Virus was in the range of over 90 to ≥13 µM. thescipub.com This suggests that structural modifications to the dihydropyridinone scaffold can modulate its antiviral potency.
Neuroprotective and Antioxidant Properties
The neuroprotective and antioxidant potential of dihydropyridine derivatives has been a significant area of pre-clinical investigation, particularly in the context of neurodegenerative diseases like Alzheimer's. A study on a family of 4,7-dihydro-2H-pyrazolo[3,4-b]pyridines, which are structurally related to dihydropyridinones, demonstrated their potent antioxidant and neuroprotective profiles. These compounds were found to be effective scavengers of both oxygen and nitrogen radical species. nih.gov
In in vitro models of neurodegeneration, these derivatives exhibited significant neuroprotective properties against toxicity induced by oxidative stress, tau hyperphosphorylation, and cytosolic Ca2+ homeostasis dysregulation. For instance, one of the tested compounds, 4g, was able to reverse cellular death induced by tau hyperphosphorylation in hippocampal slices by mitigating the production of reactive oxygen species (ROS). nih.gov The antioxidant capacity of these compounds, measured by the ORAC test, showed values ranging from 0.63 to 2.93 Trolox equivalents, with the most potent compound being more effective than the natural antioxidant melatonin. nih.gov
The neuroprotective effect of these derivatives appears to be linked to both their antioxidant capacity and their ability to inhibit GSK-3β. This dual activity underscores the potential of the dihydropyridine scaffold in developing multi-target agents for complex diseases. nih.gov
Calcium Channel Modulation and Associated Mechanisms
Dihydropyridine and its derivatives are well-established as modulators of calcium channels, particularly L-type voltage-dependent calcium channels (VDCCs). nih.gov Pre-clinical studies have explored the structure-activity relationships that govern their antagonist or agonist activity. A study on 4-pyridinio-1,4-dihydropyridine derivatives revealed that the nature of the 4-pyridinio moiety determines whether a compound acts as a Ca2+ channel antagonist or agonist. nih.gov
The investigation, conducted on human neuroblastoma SH-SY5Y cells and aorta A7R5 cells, demonstrated that some derivatives exhibited potent Ca2+ channel blocking activity, while one compound displayed dual agonist and antagonist properties. nih.gov The modulation of Ca2+ channels by these compounds is a key mechanism underlying their pharmacological effects, including their potential neuroprotective and cardiovascular activities. The ability of these derivatives to block L-type VDCCs contributes to the regulation of intracellular calcium levels, which is crucial in preventing neuronal damage caused by calcium overload. nih.gov
Another novel 1,4-dihydropyridine (B1200194), BAY Y 5959, was found to modulate Ca-channel gating in a unique way by increasing both the mean open time and the mean closed time of the channel. nih.gov This results in a reduced rate of Ca-current activation, an increased peak current, and a significantly prolonged tail current decay, all of which are highly voltage-dependent. nih.gov
Antitubercular Activity
The 1,4-dihydropyridine scaffold has been identified as a promising starting point for the development of new antitubercular agents. nih.gov Research has shown that certain structural modifications to the dihydropyridine ring can lead to potent activity against Mycobacterium tuberculosis. For instance, replacing the dicarboxylic ester moiety, typical in classical dihydropyridine calcium channel blockers, with an arylamide group has been shown to reduce Ca2+ channel blocker activity while enhancing antitubercular effects. nih.gov
A study on dihydropyridine–triazole conjugates demonstrated significant in vitro activity against M. tuberculosis H37Ra. Several of these hybrid molecules exhibited minimum inhibitory concentrations (MIC90) in the range of 6.24 to 6.64 μg/mL, indicating good efficacy with low cytotoxicity. nih.gov The structure-activity relationship analysis from this study revealed that electron-withdrawing groups on the aryl-substituted ring of the dihydropyridines, along with an unsubstituted or electron-donating group-substituted triazole aryl ring, were crucial for the observed antitubercular activity. nih.gov
Furthermore, some nonclassical 1,4-dihydropyridines have been shown to enhance the efficacy of second-line antituberculotic drugs like clofazimine. This is thought to be due to the inhibition of a corresponding efflux pump in Mycobacterium tuberculosis, similar to the known inhibition of the ABCB1 efflux pump in cancer cells by classical 1,4-dihydropyridines. nih.gov
Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Rho-kinase, Cytochrome P-450 isoforms)
Dihydropyridinone and its derivatives have been evaluated for their inhibitory effects on various enzymes, highlighting their potential as therapeutic agents for a range of conditions.
Acetylcholinesterase Inhibition: A series of twelve dihydropyridine derivatives were synthesized and tested for their in vitro inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. All the synthesized compounds showed potent activity against AChE, with IC50 values ranging from 0.21 to 147.14 μM. Five of these compounds also demonstrated potent inhibition of BChE, with IC50 values between 17.16 and 231.6 μM. The most potent compound exhibited an IC50 of 0.21 μM for AChE. Structure-activity relationship studies indicated that the presence of a nitro group at the C-2 and C-4 positions of the dihydropyridine ring enhanced the inhibitory activity against both enzymes. nih.govwho.int
Rho-kinase Inhibition: Dihydropyridone derivatives have been identified as potent and selective inhibitors of Rho-kinase (ROCK1), a potential target for treating hypertension and related cardiovascular disorders. Optimization of an initial lead compound led to the discovery of a series of dihydropyridones with improved pharmacokinetic profiles. It was found that substitution on the indazole moiety played a critical role in reducing clearance and improving oral bioavailability. nih.gov
Cytochrome P-450 Isoforms Inhibition: The inhibitory effects of thirteen 1,4-dihydropyridine calcium antagonists on human cytochrome P450 (CYP) isoforms have been investigated to predict potential drug-drug interactions. The study revealed that these compounds had potent inhibitory effects on several CYP isoforms, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. For example, nifedipine, nisoldipine, and aranidipine (B1665160) were found to be competitive inhibitors of CYP1A2, while nicardipine, benidipine, manidipine, and barnidipine (B1667753) competitively inhibited CYP2C9 and CYP2D6. nih.gov The inhibition of these enzymes is a crucial consideration in drug development, as it can lead to significant alterations in the metabolism of co-administered drugs.
Interactive Data Table: Enzyme Inhibition by Dihydropyridine Derivatives
| Compound/Derivative Class | Enzyme | IC50/Ki Value | Notes | Reference |
| Dihydropyridine Derivatives | Acetylcholinesterase (AChE) | 0.21 - 147.14 µM | Most potent compound had an IC50 of 0.21 µM. | nih.govwho.int |
| Dihydropyridine Derivatives | Butyrylcholinesterase (BChE) | 17.16 - 231.6 µM | Five compounds showed potent activity. | nih.govwho.int |
| Dihydropyridone Indazole Amides | Rho-kinase (ROCK1) | Not specified in abstract | Optimized for improved pharmacokinetics. | nih.gov |
| Nifedipine, Nisoldipine, Aranidipine | Cytochrome P450 1A2 (CYP1A2) | Competitive inhibition | - | nih.gov |
| Nicardipine, Benidipine, Manidipine, Barnidipine | Cytochrome P450 2C9 (CYP2C9) | Competitive inhibition | - | nih.gov |
| Nicardipine, Benidipine, Manidipine, Barnidipine | Cytochrome P450 2D6 (CYP2D6) | Competitive inhibition | - | nih.gov |
| Nicardipine, Benidipine, Barnidipine | Cytochrome P450 2C19 (CYP2C19) | Inhibition observed | - | nih.gov |
| Nicardipine, Benidipine, Barnidipine | Cytochrome P450 3A4 (CYP3A4) | Inhibition observed | - | nih.gov |
Structure-Activity Relationship (SAR) Studies for Dihydropyridinone Scaffolds
The exploration of structure-activity relationships (SAR) is fundamental to the rational design of more potent and selective dihydropyridinone-based therapeutic agents. By systematically modifying the dihydropyridinone scaffold and evaluating the impact on biological activity, researchers can identify key structural features that govern their pharmacological effects.
Correlating Structural Modifications with Pre-clinical Biological Outcomes
SAR studies have provided valuable insights into how specific structural alterations to the dihydropyridinone and related dihydropyridine scaffolds influence their preclinical biological outcomes across various therapeutic areas.
For Antiviral Activity: In the context of antiviral dihydropyridones derived from curcumin, a clear correlation was established between the substituent on the nitrogen atom and antiviral efficacy. It was observed that increasing the chain length of this substituent led to an enhancement of the in vitro antiviral activities. thescipub.comresearchgate.net
For Calcium Channel Modulation: The substituent at the 4-position of the 1,4-dihydropyridine ring is a critical determinant of its activity as a calcium channel modulator. Studies have shown that the nature of the 4-pyridinio moiety can dictate whether a compound acts as a Ca2+ channel antagonist or agonist. nih.gov For instance, the introduction of a heteroaromatic ring at the 4-position of the 1,4-dihydropyridine nucleus can lead to compounds with selectivity for cardiac tissues. nih.gov Furthermore, different residues within the dihydropyridine ring can modulate the chronotropic versus inotropic activity. nih.gov
For Antitubercular Activity: SAR analysis of 1,4-dihydropyridine–1,2,3-triazole conjugates revealed that the presence of electron-withdrawing groups on the aryl-substituted ring of the dihydropyridine component is an essential structural feature for antitubercular activity. nih.gov Conversely, the substitution of the dicarboxylic ester moiety in classical dihydropyridines with an arylamide group was found to increase antitubercular activity while reducing calcium channel blocking effects. nih.gov
For Enzyme Inhibition: In the case of acetylcholinesterase and butyrylcholinesterase inhibition by dihydropyridine derivatives, the presence of a nitro group at the C-2 and C-4 positions of the dihydropyridine ring was found to increase the inhibitory potency. nih.govwho.int The presence of bromine and chlorine atoms also enhanced these activities. nih.gov
Mechanistic Biotransformation Studies (Pre-clinical, In Vitro)
The biotransformation of xenobiotics, including dihydropyridinone derivatives, is a critical area of pre-clinical research that elucidates the metabolic fate of a compound. nih.govoaepublish.com These in vitro studies are fundamental in predicting a drug's pharmacokinetic profile and potential interactions. The metabolic pathways of dihydropyridinone derivatives are complex and involve a variety of enzymatic processes.
Enzymatic Metabolism Pathways (e.g., Glucuronidation)
Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and excretion of a wide array of compounds. nih.goveur.nlnih.gov This process involves the conjugation of a substrate with glucuronic acid, a hydrophilic molecule, which increases the water solubility of the substrate and facilitates its elimination from the body via urine or bile. wikipedia.org The enzymes responsible for catalyzing this reaction are the UDP-glucuronosyltransferases (UGTs). eur.nlcore.ac.uk
For dihydropyridinone derivatives, glucuronidation can occur if the molecule possesses a suitable functional group, such as a hydroxyl, carboxyl, or amino group, that can act as an acceptor for the glucuronic acid moiety. eur.nl The addition of the glucuronic acid group not only enhances water solubility but can also significantly alter the pharmacological activity of the parent compound. eur.nl In some instances, the resulting glucuronide conjugate is less active or inactive, representing a true detoxification pathway. nih.gov However, in other cases, the metabolite may retain or even have enhanced biological activity. eur.nl The specific UGT isoforms involved in the glucuronidation of dihydropyridinone derivatives can vary, and identifying these is crucial for understanding potential drug-drug interactions and inter-individual variability in metabolism. core.ac.uk
The table below summarizes key aspects of glucuronidation in drug metabolism.
| Feature | Description |
| Metabolic Phase | Phase II |
| Enzyme Family | UDP-glucuronosyltransferases (UGTs) eur.nlcore.ac.uk |
| Cofactor | Uridine diphosphate (B83284) glucuronic acid (UDPGA) wikipedia.org |
| Reaction | Conjugation of glucuronic acid to a substrate nih.gov |
| Effect on Substrate | Increased hydrophilicity nih.govwikipedia.org |
| Primary Route of Excretion | Urine and/or bile nih.govwikipedia.org |
Role of Cytochrome P-450 Enzymes in Dihydropyridinone Metabolism
The cytochrome P450 (CYP) superfamily of enzymes is a critical component of Phase I metabolism, responsible for the oxidation, reduction, and hydrolysis of a vast number of xenobiotics. nih.govmdpi.com These enzymes are primarily located in the liver and play a central role in the biotransformation of many drugs. chemisgroup.us For dihydropyridinone derivatives, CYP-mediated metabolism is a key determinant of their pharmacokinetic behavior and can lead to the formation of a variety of metabolites.
Research on 1,4-dihydropyridine derivatives has shown that CYP enzymes can catalyze the dehydrogenation of the dihydropyridine ring, leading to the formation of the corresponding pyridine (B92270) derivative. nih.gov This oxidation is a common metabolic pathway for this class of compounds. The specific CYP isozymes involved in the metabolism of dihydropyridinone derivatives can vary, but major drug-metabolizing enzymes such as CYP3A4, CYP2D6, and members of the CYP2C family are often implicated. mdpi.com The involvement of specific CYP isozymes has significant clinical implications, as co-administration of drugs that are inhibitors or inducers of these enzymes can lead to clinically relevant drug-drug interactions. chemisgroup.us
The table below outlines the general role of Cytochrome P-450 enzymes in drug metabolism.
| Characteristic | Description |
| Metabolic Phase | Phase I nih.gov |
| Enzyme Superfamily | Cytochrome P450 (CYP) mdpi.com |
| Primary Location | Liver (endoplasmic reticulum of hepatocytes) mdpi.comchemisgroup.us |
| Common Reactions | Oxidation, reduction, hydrolysis nih.gov |
| Significance | Major contributor to drug metabolism and drug-drug interactions mdpi.comchemisgroup.us |
Transporter Protein Interactions (e.g., P-glycoprotein)
Transporter proteins, such as P-glycoprotein (P-gp), are membrane-bound proteins that actively pump substrates across cell membranes. tg.org.au P-gp, also known as multidrug resistance protein 1 (MDR1), is an efflux transporter that plays a significant role in drug absorption, distribution, and elimination. tg.org.aumdpi.com It is found in various tissues, including the intestines, liver, kidneys, and the blood-brain barrier. tg.org.au
Dihydropyridinone and dihydropyrimidinone derivatives have been investigated for their potential to interact with P-gp. nih.gov Some of these derivatives have been identified as modulators of P-gp activity, acting as either inhibitors or substrates. nih.govnih.gov If a dihydropyridinone derivative is a substrate for P-gp, the transporter can actively pump the compound out of cells, thereby reducing its intracellular concentration and potentially limiting its therapeutic efficacy. tg.org.au Conversely, if a derivative inhibits P-gp, it can increase the intracellular concentration of co-administered drugs that are P-gp substrates, leading to potential drug-drug interactions. tg.org.au Therefore, understanding the interaction of dihydropyridinone derivatives with P-gp is essential for predicting their pharmacokinetic and pharmacodynamic profiles.
The table below details the functions of P-glycoprotein.
| Function | Description |
| Protein Type | Efflux transporter (ATP-binding cassette transporter) nih.gov |
| Gene | ABCB1 mdpi.com |
| Primary Role | ATP-dependent efflux of substrates from cells tg.org.aunih.gov |
| Tissue Distribution | Intestines, liver, kidney, blood-brain barrier tg.org.au |
| Clinical Relevance | Influences drug absorption, distribution, and elimination; contributes to multidrug resistance and drug-drug interactions tg.org.aumdpi.com |
Broader Applications of Dihydropyridinones in Academic Organic Synthesis and Process Chemistry
Strategic Building Blocks for Complex Heterocyclic Architectures
3,4-Dihydro-2(1H)-pyridones are considered "privileged structures" in medicinal chemistry and serve as fundamental building blocks for constructing intricate heterocyclic systems. researchgate.net Their utility stems from the multiple reactive sites within the molecule, which can be selectively functionalized to build fused or appended ring systems. This versatility has established DHPo derivatives as crucial intermediates in the synthesis of various bioactive molecules and natural products. researchgate.netnih.gov
The transformation of the DHPo scaffold into more complex structures is a key strategy in synthetic organic chemistry. For instance, these compounds are extensively used as precursors in the synthesis of molecules like (±)-Andranginine, as well as classes of compounds with significant pharmacological applications, including Rho-kinase inhibitors and P2X7 receptor antagonists. researchgate.net
Furthermore, the dihydropyridinone ring can be an integral part of synthetic routes leading to fused heterocyclic systems. Research has demonstrated that 3,4-DHPo derivatives are intermediates in the synthesis of isoxazolo[5,4-b]pyridin-6(7H)-ones and Furo[3,4-b]-2(1H)-pyridones, which are investigated as potential Calcium channel modulators. nih.gov The synthesis of these more complex molecules often involves multi-step reaction sequences where the dihydropyridinone provides the core structural framework upon which additional rings and functional groups are built. nih.gov The development of new synthetic methodologies, including multicomponent reactions and solid-phase synthesis, has expanded the accessibility and diversity of DHPo derivatives, further enhancing their role as foundational building blocks. researchgate.netnih.gov
| Dihydropyridinone Precursor Type | Synthetic Strategy | Resulting Complex Architecture | Reference |
|---|---|---|---|
| Substituted 3,4-DHPo | Multi-step synthesis | (±)-Andranginine | researchgate.net |
| Functionalized 3,4-DHPo | Cyclization Reactions | Isoxazolo[5,4-b]pyridin-6(7H)-ones | nih.gov |
| Functionalized 3,4-DHPo | Annulation Reactions | Furo[3,4-b]-2(1H)-pyridones | nih.gov |
| General 3,4-DHPo Scaffold | Further Derivatization | Rho-kinase inhibitors | researchgate.net |
| General 3,4-DHPo Scaffold | Further Derivatization | P2X7 receptor antagonists | researchgate.net |
Intermediates in the Synthesis of Agrochemical Research Targets
The dihydropyridinone scaffold is not only relevant in pharmaceutical chemistry but also serves as a key intermediate in the synthesis of compounds targeted for the agrochemical industry. The structural features of these heterocycles can be modified to produce molecules with desired pesticidal or herbicidal properties.
A notable application is the use of dihydropyridinone derivatives in the creation of novel miticides. The core structure can be systematically functionalized using techniques like parallel synthesis to rapidly generate libraries of compounds for screening and to develop detailed structure-activity relationships. This approach allows for the optimization of the molecule's efficacy against agricultural pests.
Furthermore, dihydropyridinones that are closely related to 5,6-Dimethyl-3,4-dihydro-1H-pyridin-2-one are documented precursors for important agrochemical intermediates. For example, the related compound 5-methyl-3,4-dihydropyridin-2(1H)-one is a key starting material for producing 2,3-dichloro-5-methylpyridine. This chlorinated pyridine (B92270) is itself a crucial building block used in the manufacturing of various herbicides. The synthesis involves halogenation and subsequent dehydrohalogenation/aromatization of the dihydropyridinone ring. The incorporation of fluorine and trifluoromethyl groups into heterocyclic structures is a common strategy in modern agrochemical design to enhance metabolic stability and biological activity.
| Dihydropyridinone Intermediate | Transformation | Agrochemical Target Class/Intermediate | Reference |
|---|---|---|---|
| General Dihydropyridines | Multicomponent Reaction & Optimization | Miticides | |
| 5-methyl-3,4-dihydro-2(1H)-pyridone | Halogenation & Aromatization | 2,3-dichloro-5-methylpyridine (Herbicide Precursor) |
Identification and Analysis of Synthetic Markers and By-products in Chemical Processes
In any chemical manufacturing process, particularly for pharmaceuticals and agrochemicals, the identification and control of impurities are critical for ensuring the safety, efficacy, and regulatory compliance of the final product. beilstein-journals.org The synthesis of this compound, typically via multicomponent reactions like the Biginelli or Hantzsch-type syntheses, can lead to the formation of various process-related impurities and by-products. wikipedia.orgresearchgate.net
The formation of these impurities is highly dependent on reaction conditions such as temperature, solvent, catalyst, and reaction time. ucc.ie Potential by-products in the synthesis of dihydropyridinones can arise from several pathways:
Incomplete Cyclization: Intermediates from the initial condensation steps may fail to cyclize, remaining in the final product mixture.
Side Reactions of Starting Materials: Self-condensation of the β-ketoester or alternative reactions of the aldehyde can lead to undesired products.
Over-oxidation/Aromatization: The dihydropyridinone ring can be sensitive to oxidation, potentially leading to the corresponding fully aromatic pyridone as an impurity, especially under harsh reaction conditions or during workup. researchgate.net
Alternative Reaction Pathways: In multicomponent reactions, the starting materials can sometimes combine in different stoichiometries or pathways, leading to structurally distinct heterocyclic by-products.
The identification and characterization of these often structurally similar impurities require sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for separating the main product from its by-products. For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to determine the molecular weight of the impurities, while tandem MS (MS/MS) provides fragmentation data that helps in deducing their structures. beilstein-journals.org Ultimately, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides definitive structural confirmation. nih.gov In some cases, the unambiguous identification of a critical impurity requires its independent synthesis to serve as a reference standard for analytical method validation. beilstein-journals.org
| Potential Impurity/By-product Type | Plausible Origin | Primary Analytical Method(s) for Identification | Reference |
|---|---|---|---|
| Acyclic Condensation Intermediates | Incomplete cyclization | LC-MS, NMR | wikipedia.org |
| Aromatized Pyridone Analog | Oxidation of the dihydropyridinone ring | HPLC, LC-MS, UV Spectroscopy | researchgate.net |
| Products of Starting Material Self-Condensation | Side-reactions of β-ketoesters or aldehydes | GC-MS, LC-MS | researchgate.net |
| Isomeric Heterocycles | Alternative cyclization pathways | LC-MS/MS, 2D-NMR, X-ray Crystallography | nih.govresearchgate.net |
Future Research Directions and Unexplored Avenues for 5,6 Dimethyl 3,4 Dihydro 1h Pyridin 2 One Research
Development of Novel Asymmetric Synthetic Methodologies for Enantiopure Access
While methods for the synthesis of dihydropyridinones are established, the development of novel, efficient, and highly stereoselective asymmetric syntheses for enantiopure 5,6-Dimethyl-3,4-dihydro-1H-pyridin-2-one remains a significant and valuable challenge. Access to individual enantiomers is critical, as different stereoisomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Future research in this area could focus on several promising strategies:
Catalytic Enantioselective Synthesis : A primary goal would be the development of catalytic methods that can directly generate the desired enantiomer in high yield and enantiomeric excess. This could involve the exploration of:
Organocatalysis : Chiral amines, phosphoric acids, or N-heterocyclic carbenes could be employed to catalyze key bond-forming reactions in an enantioselective manner. For instance, asymmetric Michael additions or annulation reactions are plausible routes. rsc.org The use of isothiourea catalysts in the dearomatization of pyridinium (B92312) salts represents a cutting-edge approach that could be adapted. nih.govrsc.orgscispace.comresearchgate.net
Transition Metal Catalysis : Chiral transition metal complexes (e.g., based on rhodium, palladium, or copper) could be used to catalyze asymmetric cyclization or hydrogenation steps. auburn.edu
Chiral Auxiliary-Mediated Synthesis : The temporary incorporation of a chiral auxiliary onto one of the starting materials can effectively control the stereochemistry of subsequent reactions. wikipedia.orgresearchgate.netresearchgate.net After the desired stereocenter is set, the auxiliary can be cleaved and ideally recycled. Research could focus on identifying optimal chiral auxiliaries for the synthesis of the 5,6-dimethyl-dihydropyridinone core.
Enzymatic Resolution : Biocatalysis offers a green and highly selective alternative for obtaining enantiopure compounds. researchgate.net Future work could investigate the use of lipases or other hydrolases for the kinetic resolution of a racemic mixture of this compound or a suitable precursor. acs.org Chemo-enzymatic approaches, combining chemical synthesis with enzymatic steps, could also be explored to prepare stereo-defined piperidines from activated pyridines. nih.govacs.org
A comparative analysis of potential asymmetric synthesis strategies is presented in Table 1.
| Methodology | Potential Advantages | Potential Challenges | Relevant Precedents |
| Organocatalysis | Metal-free, environmentally benign, broad substrate scope. | Catalyst loading, reaction times, scalability. | Asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones. rsc.org |
| Transition Metal Catalysis | High catalytic efficiency, high enantioselectivity. | Metal contamination of product, cost of metals and ligands. | Enantioselective synthesis of 1,6-dihydropyridines. auburn.edu |
| Chiral Auxiliaries | High diastereoselectivity, predictable stereochemical outcome. | Stoichiometric use of auxiliary, additional protection/deprotection steps. | Widely used in asymmetric synthesis. wikipedia.orgresearchgate.netresearchgate.net |
| Enzymatic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly. | Limited to 50% theoretical yield for the desired enantiomer, substrate specificity of enzymes. | Lipase-catalyzed resolution of pyridylethanols. acs.org |
In-depth Mechanistic Investigations of Promising Pre-clinical Biological Activities
The broader class of dihydropyridinones and related dihydropyridines are known to possess a range of biological activities, including anticancer properties. nih.govmdpi.comnih.gov Preliminary studies on related compounds suggest potential, but in-depth mechanistic investigations are required to understand how this compound might exert its effects. Future research should aim to:
Identify Molecular Targets : Comprehensive screening against a panel of cancer cell lines is a necessary first step. For promising activities, target identification studies using techniques like affinity chromatography, proteomics, or genetic screening will be crucial to pinpoint the specific proteins or pathways with which the compound interacts.
Elucidate Mechanisms of Action : Once a target is identified, detailed biochemical and cell-based assays are needed to unravel the mechanism of action. For example, if the compound shows anticancer activity, it will be important to determine if it induces apoptosis, inhibits cell cycle progression, or interferes with specific signaling pathways. Dihydropyrimidinones have been studied as potential anticancer agents, and their mechanisms of action could provide a starting point for investigation. nih.gov
Validate Pre-clinical Efficacy : Promising in vitro results should be followed by in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and pharmacodynamics.
Exploration of New Derivatization Strategies for Enhanced Selectivity and Potency
Systematic derivatization of the this compound core is a critical step in optimizing its biological activity. Structure-activity relationship (SAR) studies will be key to understanding how different functional groups at various positions on the ring influence potency and selectivity. frontiersin.org Future synthetic efforts should focus on:
Modifications at the N1-position : Introducing a variety of substituents on the nitrogen atom can significantly impact the compound's properties, such as lipophilicity and hydrogen bonding capacity, which in turn can affect target binding and cell permeability.
Substitutions on the Dihydropyridine (B1217469) Ring : While the core is defined as 5,6-dimethyl, exploring derivatives with modifications at the 3- and 4-positions could lead to improved activity. SAR studies on related pyrazolo-pyridone inhibitors have shown that even small changes in substitution can have a large impact on potency. nih.gov
Bioisosteric Replacements : Replacing the methyl groups or other parts of the molecule with bioisosteres could lead to improved metabolic stability or enhanced target interactions.
A summary of potential derivatization sites and their expected impact is provided in Table 2.
| Position | Potential Modifications | Anticipated Impact on Properties |
| N1 | Alkyl, aryl, acyl groups | Modulate lipophilicity, hydrogen bonding, and target interactions. |
| C3 | Small alkyl, aryl, or functional groups | Influence steric and electronic properties, potentially interacting with specific pockets in a target protein. |
| C4 | Introduction of various substituents | Alter the conformation of the ring and provide additional points of interaction with a biological target. |
| C5/C6 Methyl Groups | Replacement with other alkyl groups, halogens, or trifluoromethyl groups | Fine-tune steric and electronic properties, and potentially block metabolic pathways. |
Advanced Computational Modeling for Predictive Design and Mechanistic Understanding
In silico methods are indispensable in modern drug discovery and can significantly accelerate the research and development process for this compound. Future computational studies should include:
Quantitative Structure-Activity Relationship (QSAR) Modeling : Once a sufficient number of analogues with corresponding biological data are available, QSAR models can be developed to correlate structural features with activity. benthamscience.com These models can then be used to predict the activity of virtual compounds, prioritizing synthetic efforts. QSAR studies have been successfully applied to other dihydropyridine and dihydropyrimidinone series to guide the design of more potent compounds. benthamscience.comrsc.org
Molecular Docking : If a specific biological target is identified, molecular docking can be used to predict the binding mode of this compound and its derivatives within the target's active site. nih.govnih.gov This can provide valuable insights into key interactions and guide the design of new analogues with improved binding affinity.
Molecular Dynamics (MD) Simulations : MD simulations can be used to study the dynamic behavior of the ligand-target complex over time, providing a more realistic picture of the binding event and helping to understand the energetic contributions of different interactions. mdpi.com
ADMET Prediction : In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify and deprioritize compounds with unfavorable pharmacokinetic or toxicological profiles early in the discovery process. researchgate.net
By integrating these advanced computational approaches with experimental work, the exploration of this compound and its derivatives can be conducted in a more rational, efficient, and predictive manner, ultimately accelerating the path towards novel scientific discoveries and potential therapeutic applications.
Q & A
Q. How can this compound be integrated into materials science or supramolecular chemistry research?
- Methodological Answer :
- Coordination chemistry : Screen metal ions (e.g., Cu, Fe) for complexation via pyridinone oxygen/nitrogen donors. Characterize using cyclic voltammetry and single-crystal XRD .
- Polymer synthesis : Incorporate into monomers for thermally stable polyamides via melt polycondensation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
